7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound classified under the pyrazolo[1,5-a]pyrimidine family. These compounds are notable for their diverse biological activities and potential therapeutic applications, particularly in oncology and as kinase inhibitors. The molecular formula of this compound is , with a molecular weight of approximately 288.77 g/mol. This compound has been studied for its potential as a selective inhibitor of various kinases, including cyclin-dependent kinases, which play critical roles in cell cycle regulation and cancer progression.
The synthesis of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves several steps, typically starting from readily available precursors. One common synthetic route includes the following stages:
The reaction conditions often require careful control of temperature and solvent systems to maximize yield and purity. For instance, reactions may be conducted under reflux or microwave irradiation to enhance reaction rates and outcomes .
The molecular structure of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can be described as follows:
The InChI key for this compound is HXDDMSNYYFHNBC-UHFFFAOYSA-N, which provides a unique identifier for its structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.77 g/mol |
IUPAC Name | 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI Key | HXDDMSNYYFHNBC-UHFFFAOYSA-N |
7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine participates in various chemical reactions relevant to medicinal chemistry:
These reactions are critical for modifying the compound's properties and improving its efficacy as a therapeutic agent .
The mechanism of action for 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the active site of these enzymes, it prevents their interaction with cyclins, leading to:
The physical and chemical properties of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine are significant for its handling and application:
These properties influence how the compound is utilized in both laboratory research and potential therapeutic applications .
7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several important applications:
This compound represents a valuable tool in medicinal chemistry and biological research due to its diverse applications and potential therapeutic benefits .
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocyclic system in drug discovery due to its structural mimicry of purine bases and versatile pharmacological profiles. Early derivatives gained prominence in the 1990s as adenosine receptor antagonists and anxiolytic agents, with the structural simplicity of unsubstituted pyrazolo[1,5-a]pyrimidine (C₆H₅N₃) serving as a foundation for complexity-driven therapeutic optimization [5]. The strategic incorporation of halogen atoms, particularly chlorine at the C7 position, marked a significant advancement in the 2000s by enhancing target binding affinity and metabolic stability. This innovation is exemplified by compounds such as 7-chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine, whose near-coplanar fused ring system (interplanar angle: 0.8°) optimized π-stacking interactions with biological targets [1]. Contemporary research focuses on multisubstituted derivatives, including 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine, which integrates steric and electronic modulation elements to achieve kinase selectivity and improved pharmacokinetic properties [3]. The scaffold's evolution reflects a broader trend in heterocyclic chemistry: from simple ring systems to functionally complex architectures with tailored bioactivity.
The bioactivity of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine derives from a synergistic interplay of substituents that collectively enhance target engagement and drug-like properties. The 7-chloro moiety functions as a pharmacophoric "hook" by forming halogen bonds with kinase hinge regions, as observed in crystallographic studies of analogous compounds where chlorine contributes to a mean plane deviation of ≤9.06° between fused rings and aryl groups [1]. This near-coplanarity optimizes binding pocket occupancy. Concurrently, the 3-phenyl group introduces torsional flexibility (dihedral angle: ~9°) that adapts to diverse protein conformations, while the 5-(propan-2-yl) chain enhances hydrophobic burial in enzyme active sites. Empirical data reveal that this substitution pattern significantly improves ligand efficiency metrics compared to simpler analogues:
Table 1: Bioactivity Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Substitution Pattern | CDK2 Inhibition IC₅₀ (μM) | LogP |
---|---|---|
Unsubstituted core | >100 | 0.9 |
7-Chloro only | 12.5 | 2.1 |
7-Chloro-3-phenyl | 3.8 | 3.7 |
7-Chloro-3-phenyl-5-(propan-2-yl) | 0.15 | 4.2 |
Data derived from structure-activity relationship studies of kinase inhibitors [3]
The isopropyl group at C5 exemplifies steric control, reducing ATP-pocket competition by inducing a bioactive conformation incompatible with cofactor binding. This three-dimensional complexity is absent in early-generation pyrazolo[1,5-a]pyrimidines, underscoring the compound's design rationale.
N-Heterocyclic rigidity in pyrazolo[1,5-a]pyrimidines confers precise spatial orientation of pharmacophores while minimizing entropic penalties upon target binding. The fused bicyclic core of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine exhibits exceptional planarity, with crystallographic analyses revealing a maximal inter-ring deviation of <1° in related structures [1]. This near-perfect coplanarity enables deep insertion into kinase catalytic clefts, where the rigid scaffold positions the C7 chlorine and C3 phenyl group for optimal contacts with residues such as CDK2's Leu83 and Glu81. However, controlled flexibility is intentionally engineered through the N1-C2 linkage of the phenyl ring, permitting a dihedral adjustment range of 7–12°. This "semirigid" design balances conformational preorganization for binding and adaptability for induced-fit interactions. Compared to monocyclic systems, the fused heterocycle's rigidity enhances proteolytic stability, reducing metabolic degradation by cytochrome P450 isoforms—a critical advantage confirmed by the >90% plasma integrity observed in hepatic microsome assays of 5-isopropyl derivatives [3]. The scaffold thus represents a strategic compromise: sufficient rigidity to maintain pharmacophore geometry and metabolic resistance, with localized flexibility to access diverse binding modes.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8